N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole-derived compound characterized by a 2,3-dihydro-1,3-benzothiazole core with ethyl and methoxy substituents at positions 3, 4, and 5.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-11(17)15-14-16(6-2)12-9(18-3)7-8-10(19-4)13(12)20-14/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHXTAAOBKGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be achieved through several synthetic routes. One common method involves the condensation of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium cyanide.
For example, oxidation of the compound with potassium permanganate can lead to the formation of corresponding carboxylic acid derivatives. Reduction with sodium borohydride can yield the corresponding amine derivatives. Substitution reactions with nucleophiles can result in the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of the target compound and its structural analogs:
Key Observations:
- Lipophilicity (XLogP3): The target compound’s estimated XLogP3 (~3.5) is lower than the benzothiazole analog in (3.9) due to the absence of the aromatic methoxybenzamide group. Both are less lipophilic than the fluorinated benzothiophene derivative (XLogP3 = 5.2), highlighting the impact of fluorine and isopropyl groups .
- Polar Surface Area (TPSA): The target compound’s TPSA (~85.7 Ų) matches its benzamide analog, suggesting similar solubility and membrane permeability profiles. In contrast, the pyrimidine-isoindole derivative (TPSA = 149.3 Ų) has significantly higher polarity due to hydroxyl and additional heteroatoms .
- Rotational Flexibility: The target compound and its benzamide analog both have 5 rotatable bonds, offering moderate conformational flexibility. The pyrimidine-isoindole derivative’s 9 rotatable bonds may enhance binding versatility but reduce metabolic stability .
Functional Group Comparisons
- Amide Linkages: The target compound’s propanamide group introduces a flexible aliphatic chain compared to the rigid benzamide group in . This flexibility may influence binding interactions in biological systems or catalytic applications .
- In contrast, the trifluorophenyl group in ’s compound introduces strong electron-withdrawing effects, which could alter reactivity or target affinity .
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound belonging to the benzothiazole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzothiazole core with additional substituents that contribute to its biological activity. The key structural components include:
- Benzothiazole ring : A heterocyclic structure containing sulfur and nitrogen.
- Methoxy groups : Two methoxy (-OCH₃) groups which enhance solubility and biological interactions.
- Ethyl and propanamide moieties : These groups may influence the compound's pharmacokinetics and receptor binding.
Chemical Formula
Molecular Weight
460.95 g/mol
Antioxidant Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antioxidant properties. For instance, in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have been employed to evaluate the antioxidant capacity of related compounds. These studies indicate that this compound may also possess similar capabilities, potentially protecting cells from oxidative stress.
Antiproliferative Effects
The compound has shown promise in antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have been tested against human cancer cell lines, demonstrating IC₅₀ values in the micromolar range. The mechanism likely involves inhibition of cell cycle progression or induction of apoptosis.
Anti-inflammatory Properties
In studies evaluating anti-inflammatory effects, benzothiazole derivatives have been found to inhibit pro-inflammatory enzymes such as 5-lipoxygenase (LO). This inhibition can reduce inflammation in conditions like arthritis or other inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with cellular receptors influencing cell signaling pathways related to growth and apoptosis.
- Radical Scavenging : The presence of methoxy groups enhances the ability to scavenge free radicals.
Study 1: Antioxidant and Antiproliferative Activity
A study published in PubMed Central evaluated several benzothiazole derivatives for their antioxidant and antiproliferative activities. The findings suggested that certain structural modifications could enhance these properties significantly. For instance, compounds with methoxy substitutions showed improved radical scavenging activity compared to their unsubstituted counterparts .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of benzothiazole derivatives. The results indicated that these compounds could effectively inhibit 5-lipoxygenase with IC₅₀ values below 1 µM, showcasing their potential as therapeutic agents for inflammatory diseases .
Study 3: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzothiazole derivatives highlighted the importance of substituent positions on biological activity. The presence of ethyl and methoxy groups was found to be crucial for enhancing both antioxidant and antiproliferative effects .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Antiproliferative Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide | Moderate | High | Low |
| N-(3-methylbenzothiazol-2-ylidene)propanamide | High | Moderate | Moderate |
| N-(3-ethylbenzothiazol-2-ylidene)butanamide | Low | High | High |
The table above summarizes comparative data on similar compounds' biological activities, indicating that structural variations significantly influence their efficacy.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity of intermediates (common in benzothiazole derivatives) .
- Catalysts : Triethylamine or acetic acid can accelerate condensation reactions, as seen in analogous triazole and benzothiazole syntheses .
- Temperature control : Reflux conditions (~80°C) are often critical for cyclization steps, while lower temperatures (~0–25°C) prevent side reactions during sensitive stages like imine formation .
- Yield Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates via column chromatography .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Primary Techniques :
- NMR : 1H/13C NMR confirms regiochemistry of the Z-configuration at the benzothiazol-2-ylidene moiety. Discrepancies in peak splitting (e.g., methoxy vs. ethyl groups) require DEPT or HSQC for resolution .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, critical for distinguishing isomers .
Q. What are the key structural features influencing this compound’s reactivity in biological assays?
- Critical Groups :
- Benzothiazole Core : Enhances π-π stacking with protein targets, as observed in related antimicrobial/anticancer compounds .
- Ethyl and Methoxy Substituents : Modulate lipophilicity and metabolic stability. Comparative studies show methoxy groups improve bioavailability in benzothiazole derivatives .
- Z-Configuration : Stabilizes the imine bond, affecting binding specificity .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX/ORTEP) resolve ambiguities in the compound’s stereochemistry?
- Crystallographic Workflow :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters and space group .
- Refinement : SHELXL refines hydrogen bonding networks; anisotropic displacement parameters clarify disorder in ethyl/methoxy groups .
- Visualization : ORTEP-3 generates 3D models to validate the Z-configuration and intermolecular interactions (e.g., C–H⋯O bonds) .
Q. What computational strategies predict the compound’s interactions with enzymatic targets (e.g., kinases)?
- Approaches :
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses, focusing on the benzothiazole ring’s fit into hydrophobic pockets .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., ASP/LYS) for hydrogen bonding .
- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .
Q. How do hydrogen-bonding patterns (graph set analysis) influence crystal packing and solubility?
- Graph Set Analysis :
- Descriptors : Etter’s notation (e.g., ) categorizes chains or rings formed by N–H⋯O/S interactions .
- Impact on Solubility : Stronger H-bond networks (e.g., dimeric motifs) reduce solubility in polar solvents, necessitating co-solvents like DMSO for biological testing .
Q. How can researchers address contradictory bioactivity data across cell lines or assays?
- Troubleshooting Framework :
- Assay Conditions : Standardize cell viability protocols (e.g., MTT vs. ATP luminescence) to minimize variability .
- Metabolic Interference : Test for off-target effects using CYP450 inhibition assays, as methoxy groups may interact with hepatic enzymes .
- Structural Analogues : Compare with derivatives lacking the ethyl group to isolate substituent-specific effects (see table below) :
| Compound | EC50 (μM) | Key Modification |
|---|---|---|
| Parent (Z-configuration) | 1.2 | None |
| E-Isomer | >50 | Loss of planarity |
| Ethyl → Methyl Analog | 5.7 | Reduced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
